molecular formula C9H16O3 B14577342 Acetic acid;2-ethylidenepent-4-en-1-ol CAS No. 61313-40-4

Acetic acid;2-ethylidenepent-4-en-1-ol

Cat. No.: B14577342
CAS No.: 61313-40-4
M. Wt: 172.22 g/mol
InChI Key: OJGSIVXJBNFXCO-UHFFFAOYSA-N
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Description

Acetic acid;2-ethylidenepent-4-en-1-ol is a chemical compound with the molecular formula C7H12O2 It is known for its unique structure, which combines the properties of acetic acid and an unsaturated alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-ethylidenepent-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of acetic acid with 2-ethylidenepent-4-en-1-ol under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor, where they undergo esterification in the presence of a catalyst. The product is then purified through distillation and other separation techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-ethylidenepent-4-en-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Acetic acid;2-ethylidenepent-4-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of acetic acid;2-ethylidenepent-4-en-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways involved depend on the type of reaction and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with a wide range of applications.

    2-ethylidenepent-4-en-1-ol: An unsaturated alcohol with unique reactivity.

Uniqueness

Acetic acid;2-ethylidenepent-4-en-1-ol is unique due to its combination of acetic acid and unsaturated alcohol properties. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

61313-40-4

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

acetic acid;2-ethylidenepent-4-en-1-ol

InChI

InChI=1S/C7H12O.C2H4O2/c1-3-5-7(4-2)6-8;1-2(3)4/h3-4,8H,1,5-6H2,2H3;1H3,(H,3,4)

InChI Key

OJGSIVXJBNFXCO-UHFFFAOYSA-N

Canonical SMILES

CC=C(CC=C)CO.CC(=O)O

Origin of Product

United States

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